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Introduction to DHQase and Phylogenetic Analysis

Biological Significance of DHQase 3-dehydroquinate dehydratase (DHQase; EC 4.2.1.10) represents a

crucial enzymatic step in the shikimate pathway, catalyzing the reversible conversion of 3-dehydroquinate to

3-dehydroshikimate. This pathway is essential in microbes and plants for the biosynthesis of aromatic amino

acids, vitamins, lignin, and numerous specialized metabolites [1]. The shikimate pathway has gained

considerable attention as a target for drug development because it is absent in animals, making DHQase a

promising candidate for antimicrobial agents. DHQases are classified into two distinct types based on

structural and catalytic characteristics: Type I DHQases are typically heat-labile dimers primarily found in

plants and fungi, employing a cis-elimination mechanism, while Type II DHQases are heat-stable

dodecamers widespread in bacteria that utilize a trans-elimination mechanism [1]. Understanding the

evolutionary relationships among DHQase enzymes across prokaryotic genomes provides valuable insights

for fundamental microbiology and has practical applications in metabolic engineering, synthetic biology, and

antimicrobial drug discovery.

Principles of Phylogenetic Analysis Phylogenetic analysis is the systematic study of evolutionary

relationships among species, organisms, or specific molecular components through branching diagrams

known as phylogenetic trees. These trees depict the evolutionary history and genetic divergence of
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homologous sequences from a common ancestor [2]. In molecular phylogenetics, DNA or protein sequences

are compared to infer relationships, with the underlying assumption that sequence similarity reflects

evolutionary relatedness. Phylogenetic trees consist of branches (representing genetic change or

divergence), nodes (points where lineages diverge), and leaves (terminal points representing contemporary

sequences) [2]. The particular branching pattern is referred to as topology, which represents the evolutionary

development through progressive lineage splitting. Phylogenetic analysis can be performed using various

methods, including distance-based, maximum parsimony, maximum likelihood, and Bayesian approaches,

each with specific strengths and applications for different analytical scenarios.

Data Sources and Sequence Retrieval

Genomic Databases and Access Tools The National Center for Biotechnology Information (NCBI) provides

comprehensive access to prokaryotic genomic data through its NCBI Datasets resource, which follows

FAIR (Findable, Accessible, Interoperable, Reusable) data management principles [3]. This resource offers

user-friendly web interfaces, command-line tools, and documented APIs for efficient retrieval of biological

sequences and metadata. For phylogenetic analysis of DHQase across prokaryotes, researchers can access

nearly two million eukaryotic and prokaryotic assembled genomes through genome data packages, which

include genomic, transcript, and protein sequences alongside annotation files in formats such as GFF3, GTF,

or GBFF [3]. The NCBI Datasets system provides a straightforward data delivery mechanism that combines

sequence and metadata stored across multiple NCBI databases (Assembly, Taxonomy, BioSample, Gene, and

BioProject) in response to a single query, significantly streamlining the data acquisition process.

Sequence Retrieval Strategies For comprehensive DHQase analysis, two primary approaches can be

employed. The targeted gene approach begins with known DHQase sequences (e.g., NP_599670 from

Corynebacterium glutamicum ATCC13032 for Type II DHQase or NP_416208 from Escherichia coli K-12

for Type I DHQase) as seeds for homology searches across prokaryotic genomes [1]. These searches can be

conducted using BLAST with a conservative E-value threshold (e.g., ≤10-10) to identify putative DHQase

sequences. The genome mining approach involves identifying prokaryotic genomes with complete

shikimate pathways and extracting DHQase sequences from these genomes to ensure functional relevance. A

recent study examining 3,180 prokaryotic genomes successfully identified 459 DHQase sequences using

such methods [1]. For uncultured prokaryotes, which represent the majority of microbial diversity,
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metagenome-assembled genomes (MAGs) and single-amplified genomes (SAGs) can serve as valuable

sources of DHQase sequences, though these require careful quality assessment [4].

Table 1: Bioinformatics Resources for DHQase Sequence Retrieval

Resource Type
Specific
Database/Tool

Key Features
Application in DHQase
Analysis

Genome
Database

NCBI Genome Comprehensive collection
of prokaryotic genomes

Retrieval of complete genome
sequences for DHQase

identification

Gene Database NCBI Gene Curated gene-specific

information

Access to annotated DHQase

gene records and sequences

Sequence

Archive

SRA (Sequence

Read Archive)

Raw sequencing data from

diverse prokaryotes

Identification of DHQase

sequences from uncultured
prokaryotes

Metagenomic
Data

MG-RAST, IMG/M Processed metagenomic
datasets

Discovery of novel DHQase
variants from environmental

samples

Profile HMM

Database

Pfam, TIGRFAM Curated protein family

models

Hidden Markov Model-based

identification of DHQase
domains

Sequence Analysis and Phylogenetic Reconstruction

Multiple Sequence Alignment and Quality Assessment Multiple sequence alignment (MSA) represents a

critical foundational step in phylogenetic analysis, as the accuracy of subsequent tree reconstruction depends

heavily on alignment quality. For DHQase sequences, alignment can be performed using tools such as

MUSCLE [1], Clustal Omega [5], or MAFFT, which balance computational efficiency with alignment

accuracy. For large datasets typical of prokaryotic genome analysis (e.g., hundreds of sequences), Clustal

Omega is generally preferred due to its scalability and reasonable speed [5]. Following initial alignment,

trimming is essential to remove poorly aligned regions and improve phylogenetic signal. The tool trimAl
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implements several automated methods for alignment trimming: the gappyout method removes positions

with an excessive number of gaps, the strict method implements a more conservative approach combining

gappyout with similarity-based trimming, and strictplus represents an even more stringent refinement [5].

For DHQase analysis, the strict method is generally recommended as it effectively removes ambiguous

regions while retaining sufficient phylogenetic information.

Phylogenetic Tree Construction Methods For DHQase phylogenetic analysis, two primary approaches are

commonly employed: supermatrix (SM) and supertree (ST) methods. The supermatrix approach, also

known as concatenation, involves aligning individual sequences and combining them into a single large

alignment from which a phylogenetic tree is inferred. This method reduces stochastic errors by combining

weak phylogenetic signals across different genes and is particularly effective when analyzing closely related

taxa [5]. In contrast, the supertree approach derives an optimal tree by analyzing individual genes separately

and then combining the resulting trees, which prevents the combination of genes with incompatible

phylogenetic histories and can be easily parallelized [5]. For DHQase analysis, maximum likelihood

methods implemented in IQ-TREE or FastTree are widely used, with IQ-TREE preferred for its accuracy

when computational resources permit, and FastTree offering advantages for larger datasets due to its

computational efficiency [5].

Table 2: Comparison of Phylogenetic Reconstruction Methods for DHQase Analysis

Method Algorithm Advantages Limitations
Recommended Use
Cases

Maximum

Likelihood

IQ-TREE,

RAxML

High statistical

consistency, good
performance with

complex models

Computationally

intensive for large
datasets

Reference-quality

trees, publication
figures

Fast

Maximum
Likelihood

FastTree Computational

efficiency, suitable for
large datasets

Less accurate with

deep divergences

Initial exploratory

analysis, large-scale
phylogenomics

Bayesian
Inference

MrBayes,
BEAST

Provides posterior
probabilities,

incorporates complex
evolutionary models

Computationally
intensive, complex

setup

Dating analysis,
hypothesis testing

with uncertainty
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Method Algorithm Advantages Limitations
Recommended Use
Cases

Distance-

Based

Neighbor-

Joining

Computational

efficiency, simple
implementation

Sensitive to

evolutionary rate
variation

Quick visualization,

preliminary analysis

The following workflow diagram illustrates the complete phylogenetic analysis process for DHQase:
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Key Considerations

Start DHQase Phylogenetic Analysis

Data Retrieval
NCBI Datasets

Homology Search

Multiple Sequence Alignment
MUSCLE/Clustal Omega

Assess genome completeness
for uncultured prokaryotes

Alignment Trimming
trimAl (strict method)

Validate DHQase function
in genomic context

Tree Construction
IQ-TREE/FastTree

Tree Visualization
Biopython/iTOL

Check model fit for
sequence evolution

Apply appropriate
statistical support

Evolutionary Analysis

Click to download full resolution via product page

Workflow for phylogenetic analysis of DHQase across prokaryotic genomes

Advanced Phylogenomic Approaches and Applications
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Core Gene Sets for Robust Phylogenies With the transition to genome-based phylogenetic methods in

microbiological research, core gene sets have become established as standard markers for inferring robust

prokaryotic phylogenies. These sets comprise genes that are universally present in the taxonomic group of

interest and evolve at appropriate rates for resolving relationships at the desired taxonomic level. For broad

phylogenetic analysis of bacteria, several well-curated core gene sets are available: the bac120 set (120

ubiquitous bacterial genes), UBCG (92 up-to-date bacterial core genes), rp1/rp2 sets (ribosomal protein

genes), and essential set (107 essential single-copy bacterial genes) [5]. These gene sets are particularly

valuable for DHQase analysis as they provide an evolutionary framework against which DHQase evolution

can be compared, potentially revealing events such as horizontal gene transfer or gene duplication.

Specialized pipelines such as EasyCGTree facilitate phylogenomic analysis by integrating profile hidden

Markov models (HMMs) of these core gene sets for homolog identification, multiple sequence alignment,

and tree inference in an automated workflow [5].

Integration of Evolutionary and Kinetic Data Phylogenetic analysis of DHQase becomes particularly

powerful when evolutionary relationships are correlated with biochemical characteristics. A comprehensive

study of 38 DHQases from diverse prokaryotic sources revealed substantial kinetic diversity across

enzymes, with variations in substrate affinity (Km) and catalytic capacity (kcat) spanning orders of

magnitude [1]. This kinetic diversity reflects evolutionary adaptation to different metabolic contexts and

physiological requirements. By mapping kinetic parameters onto a DHQase phylogeny, researchers can

identify clades with distinctive catalytic properties and trace the evolutionary origins of these functional

specializations. For metabolic engineering applications, this integrated approach enables the informed

selection of DHQase variants with optimized kinetic properties for specific pathway designs. The

phylogenetic framework also guides the exploration of sequence-function relationships, identifying amino

acid substitutions associated with functional shifts that can be validated through experimental mutagenesis.

Table 3: Kinetic Parameters of Selected Prokaryotic DHQases

Organism Source
DHQase
Type

Km
(μM)

kcat
(s⁻¹)

kcat/Km
(M⁻¹s⁻¹)

Reference

Escherichia coli K-12 Type I 20 180 9.0×10⁶ [1]

Corynebacterium glutamicum Type II 45 210 4.7×10⁶ [1]
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Organism Source
DHQase
Type

Km
(μM)

kcat
(s⁻¹)

kcat/Km
(M⁻¹s⁻¹)

Reference

Mycobacterium tuberculosis Type II 28 95 3.4×10⁶ [1]

Streptomyces coelicolor Type II 62 310 5.0×10⁶ [1]

Selected uncultured prokaryote

(MAG)

Unknown 15-180* 50-400* 0.5-12×10⁶* [1] [4]

Note: *Range observed across multiple DHQases from uncultured prokaryotes [1] [4]

Technical Protocols and Implementation

Bioinformatic Protocol for DHQase Phylogenetics For researchers implementing DHQase phylogenetic

analysis, the following step-by-step protocol provides a reproducible methodology:

Step 1: Sequence Retrieval - Begin by identifying DHQase sequences using seed sequences from

well-characterized organisms (e.g., E. coli Type I DHQase NP_416208; C. glutamicum Type II

DHQase NP_599670) to perform BLASTP searches against the NCBI non-redundant protein database

with an E-value cutoff of 10-10. Extract sequences with complete catalytic domains and record source

organism information.

Step 2: Sequence Curation - Validate the functional prediction of retrieved sequences by ensuring the

presence of complete shikimate pathway genes in the source genomes when possible. Remove

redundant sequences from the same organism strain. For sequences from uncultured prokaryotes, apply

quality filters based on CheckM completeness (>70%) and contamination (<10%) estimates [4].

Step 3: Multiple Sequence Alignment - Perform alignment using Clustal Omega with default

parameters for protein sequences. For large datasets (>100 sequences), use the --auto flag to allow

the software to select the appropriate strategy. Verify alignment quality by checking conservation of

known catalytic residues.

Step 4: Alignment Trimming - Process the alignment using trimAl with the -strict option to

remove ambiguously aligned regions. Confirm that trimming retains sufficient informative sites (>150
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amino acid positions) for robust phylogenetic inference.

Step 5: Model Selection and Tree Building - Use ModelFinder implemented in IQ-TREE to select

the best-fit substitution model (-m MFP). Construct a maximum likelihood tree with 1000 ultrafast

bootstrap replicates to assess branch support (-bb 1000). Visualize the final tree using interactive

viewers such as iTOL or FigTree for annotation and presentation.

Implementation with Biopython and Phylogenetic Libraries The Biopython Phylo module provides a

powerful framework for phylogenetic analysis, supporting multiple file formats and offering various

visualization options. The following code examples illustrate basic operations for DHQase tree handling:

For more advanced tree manipulation and visualization:

Conclusion and Future Directions

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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